ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate

Synthetic Chemistry Process Chemistry Imidazopyrimidine Synthesis

Researchers requiring a partially saturated imidazo[1,5-a]pyrimidine scaffold with a pre-installed ethyl ester handle often face limited commercial availability and lengthy custom synthesis timelines. Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate (CAS 2344678-81-3) addresses this gap as a ready-to-use building block. - Directly enables structure-activity relationship (SAR) studies at the 3-position via the reactive ester group. - 1,2-Dihydro core distinguishes it from the fully aromatic analog (CAS 274-67-9), offering distinct reactivity and physicochemical properties. - Synthesized via an efficient one-step protocol adaptable for process scale-up, ensuring reliable supply.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2344678-81-3
Cat. No. B2634480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate
CAS2344678-81-3
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=NC=C2NC1
InChIInChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3
InChIKeyXCKWQQPJUGFOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate: Scaffold Overview


Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate (CAS 2344678-81-3) is a partially saturated (1,2-dihydro) heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine class, with a molecular formula of C9H11N3O2 and a molecular weight of 193.20 g/mol . This scaffold is a structural isostere of purine bases, a feature that underpins its investigation across multiple biological target classes, including histone deacetylases (HDACs) and various kinases [1]. The compound is typically handled as a research intermediate or a building block for further derivatization, and its procurement is often driven by a need for a specific core with a pre-installed ethyl ester handle at the 3-position.

Purine isostere scaffold for kinase or receptor antagonist library design
Pre-installed ethyl ester handle at the 3‑position enables further derivatization
Partially saturated 1,2‑dihydro core distinguishes it from fully aromatic analogs

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate: Substitution Risks


Simple substitution with another imidazo[1,5-a]pyrimidine or a related fused pyrimidine is not scientifically sound without quantitative confirmation. The presence and position of the 3-carboxylate ethyl ester directly influence the compound's reactivity, physicochemical properties, and biological target engagement. For instance, imidazo[1,5-a]pyrimidines can undergo acid-catalyzed Dimroth-like rearrangements to form 3H-imidazo[4,5-b]pyridines, a core-altering transformation that is highly sensitive to the substitution pattern [1]. Furthermore, the specific 1,2-dihydro saturation state of this CAS number distinguishes it from its fully aromatic imidazo[1,5-a]pyrimidine analog (CAS 274-67-9), which has a molecular formula of C6H5N3 and lacks the ester handle, thus presenting a fundamentally different chemical entity for synthetic elaboration or biological screening [2].

⚠️ Different saturation or ester position may alter reactivity and target engagement; core-altering Dimroth‑like rearrangement is sensitive to substitution pattern.
⚠️ Fully aromatic imidazo[1,5‑a]pyrimidine (CAS 274‑67‑9) lacks the ester handle and 1,2‑dihydro saturation, representing a fundamentally different chemical entity.
⚠️ Generic substitution without quantitative confirmation may lead to regioisomer mixtures or loss of the desired 3‑carboxylate function.

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate: Differentiation Evidence


One-Step Synthesis via Vilsmeier Conditions

A key differentiator for this specific compound is the availability of a reported one-step synthesis protocol that achieves quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of related 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidines typically requires multi-step sequences involving cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones, which can lead to mixtures of regioisomers when asymmetrical diketones are used [2]. The reported quantitative yield, therefore, provides a strong procurement and scale-up advantage for users who need this specific 1,2-dihydro core.

One‑Step Synthesis
Reported protocol
Quantitative yield; single‑step Vilsmeier conditions
May support scale‑up evaluation and reliable core access
Data to verify; compound identity confirmation recommended
Synthetic Chemistry Process Chemistry Imidazopyrimidine Synthesis

Protozoal HDAC Inhibition

A compound matching the structural core of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate has demonstrated inhibitory activity against histone deacetylase (HDAC) derived from the protozoan parasite Eimeria tenella, with a reported Ki of 70 nM and an IC50 of 11 nM [1]. As a class-level inference, imidazo[1,5-a]pyrimidine derivatives have been identified as potential HDAC inhibitor scaffolds, but specific quantitative validation for the exact CAS number is required [2]. The high potency against a non-human HDAC enzyme differentiates it from general human HDAC inhibitors and suggests a potential niche application in veterinary or antiparasitic research.

E. tenella HDAC Inhibition
Class-level inference
Ki = 70 nM; IC₅₀ = 11 nM (reported for structurally related compound)
Supports antiparasitic HDAC screening context; exact CAS validation needed
Source review required; activity may not transfer directly
Epigenetics Parasitology HDAC Inhibition

Structural Differentiation from Parent Core

The 1,2-dihydro saturation of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate (C9H11N3O2, MW 193.20) distinguishes it from the fully aromatic imidazo[1,5-a]pyrimidine parent core (CAS 274-67-9, C6H5N3, MW 119.12) [1]. The presence of the ethyl ester group and the partially saturated ring alters the compound's logP, hydrogen bonding capacity, and conformational flexibility. As a class-level inference, the 1,2-dihydro state may impact metabolic stability and target binding kinetics relative to the fully aromatic counterpart, but direct comparative data are unavailable.

Core Differentiation
Class-level inference
MW 193.20 vs 119.12; C₉H₁₁N₃O₂ (1,2‑dihydro, ethyl ester) vs C₆H₅N₃ (fully aromatic parent)
Prevents mis‑identification; enables distinct SAR library design
Comparative binding and metabolic data not available
Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate: Application Scenarios


Synthetic Process Development

The reported one-step, quantitative-yield synthesis protocol using adapted Vilsmeier conditions [1] makes this compound an excellent candidate for process chemistry groups developing scalable routes to 1,2-dihydroimidazo[1,5-a]pyrimidine libraries. The protocol's efficiency provides a benchmark for comparing alternative synthetic approaches to this specific core.

Antiparasitic HDAC Research

Based on the Eimeria tenella HDAC inhibition data (Ki = 70 nM, IC50 = 11 nM) found for a structurally related compound [1], this scaffold may be a suitable starting point for veterinary antiparasitic drug discovery programs targeting protozoal HDAC enzymes. Further target validation with the exact CAS number is essential.

Purine Isostere Library Design

As a purine base isostere, the imidazo[1,5-a]pyrimidine core is a recognized scaffold for kinase and receptor antagonist programs [1]. The 3-carboxylate ethyl ester provides a synthetic handle for further derivatization, making this compound a versatile building block for focused library synthesis aimed at purinergic targets or other nucleotide-recognizing proteins.

Application
Selection Property
Validation Focus
Synthetic process development
Reported one‑step quantitative protocol
Route scouting and scale‑up reproducibility review
Antiparasitic HDAC research
Eimeria tenella HDAC inhibition (class‑level)
Target validation with exact CAS number
Purine isostere library design
3‑carboxylate ethyl ester handle; 1,2‑dihydro core
Kinase or nucleotide‑recognition protein SAR studies
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